(3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
(3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is characterized by its complex structure, which includes a chlorinated naphthalene ring and a pentyl-substituted indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Pentyl Group: The indole core is then alkylated with a pentyl halide (e.g., pentyl bromide) in the presence of a base such as potassium carbonate.
Formation of the Naphthalene Ring: The naphthalene ring is chlorinated using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated naphthalene with the pentyl-substituted indole using a suitable coupling agent like palladium catalysts under inert conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
(3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods for synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in the brain, providing insights into the endocannabinoid system.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids with improved pharmacological profiles.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that modulate neurotransmitter release, resulting in various physiological and psychological effects. The molecular targets include G-protein coupled receptors, which play a crucial role in the compound’s mechanism of action.
Comparison with Similar Compounds
- (1-pentyl-1H-indol-3-yl)-(naphthalen-1-yl)methanone
- (1-pentyl-1H-indol-3-yl)-(2-chloronaphthalen-1-yl)methanone
- (1-pentyl-1H-indol-3-yl)-(3-chloronaphthalen-2-yl)methanone
Comparison:
- Structural Differences: The position of the chlorine atom on the naphthalene ring and the substitution pattern on the indole moiety can significantly influence the compound’s pharmacological properties.
- Pharmacological Uniqueness: (3-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is unique due to its specific binding affinity and efficacy at cannabinoid receptors, which may result in distinct physiological effects compared to its analogs.
Properties
Molecular Formula |
C24H22ClNO |
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Molecular Weight |
375.9 |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-13-26-16-22(20-11-6-7-12-23(20)26)24(27)21-15-18(25)14-17-9-4-5-10-19(17)21/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
VKNIMOHMAKMHOE-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |
Synonyms |
(3-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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